2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene
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Overview
Description
2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene is an organic compound with a complex structure that includes dichlorobenzene, ethoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 2-bromoethyl 4-methylphenyl sulfide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the aromatic ring or the sulfanyl group.
Substitution: The dichlorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified aromatic rings or reduced sulfanyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene is used in scientific research due to its diverse applications:
Chemistry: As a reagent in organic synthesis to create more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene: Unique due to its specific combination of functional groups.
2,4-Dichlorophenol: Lacks the ethoxy and sulfanyl groups, making it less versatile.
4-Methylphenyl sulfide: Does not contain the dichlorobenzene moiety, limiting its reactivity.
Uniqueness
Its unique structure allows for specific interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
2,4-dichloro-1-[2-(4-methylphenyl)sulfanylethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS/c1-11-2-5-13(6-3-11)19-9-8-18-15-7-4-12(16)10-14(15)17/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXUNYSPBJAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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